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Compound of Interest

Compound Name: CAL-130

Cat. No.: B612117

A Note on Nomenclature: The compound "CAL-130" as specified in the query does not
correspond to a known therapeutic agent in publicly available scientific literature. Based on
common pharmaceutical naming conventions and the context of oncological research, it is
highly probable that this is a typographical error for CAL-101, also known as Idelalisib (brand
name Zydelig®). CAL-101 is a well-characterized, potent, and selective inhibitor of the delta
isoform of phosphoinositide 3-kinase (PI3Kd) and has been extensively studied in preclinical
mouse models of B-cell malignancies. These application notes and protocols are therefore
provided for CAL-101 (ldelalisib).

Introduction

CAL-101 (Idelalisib) is a first-in-class, orally bioavailable small molecule inhibitor of the p110d
catalytic subunit of PI3K.[1] The PI3K signaling pathway is a critical regulator of cell
proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many
cancers, particularly those of B-cell origin.[2] The delta isoform of PI3K is predominantly
expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell
malignancies with the potential for a more favorable safety profile compared to pan-PI3K
inhibitors.[1] Preclinical studies in various mouse models have demonstrated the potent anti-
tumor activity of CAL-101, leading to its clinical development and eventual FDA approval for the
treatment of certain B-cell cancers.[1][3]

Mechanism of Action
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CAL-101 selectively inhibits PI3K9, thereby blocking the conversion of phosphatidylinositol-4,5-
bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3
levels prevents the recruitment and activation of downstream effectors, most notably the
serine/threonine kinase Akt.[4][5] The subsequent deactivation of the Akt/mTOR signaling
cascade leads to the inhibition of cell growth, proliferation, and survival, ultimately inducing
apoptosis in malignant B-cells.[2][6] Furthermore, CAL-101 has been shown to disrupt the
supportive tumor microenvironment by inhibiting chemokine signaling and B-cell receptor
(BCR) signaling, which are crucial for the survival and proliferation of cancerous B-cells.[5]
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Figure 1: Simplified CAL-101 (ldelalisib) signaling pathway.
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Application Notes

CAL-101 has been successfully utilized in a variety of mouse models to study its anti-cancer
efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

e Mouse Models:

o Xenograft Models: Immunocompromised mice, such as NOD-SCID-y-null (NSG) mice, are
commonly used for patient-derived xenograft (PDX) models or for the subcutaneous or
systemic engraftment of human B-cell malignancy cell lines.[2]

o Syngeneic Models: For studies involving the tumor microenvironment and immune
responses, syngeneic models using immunocompetent mice (e.g., C57BL/6) are
appropriate.[7]

e Drug Formulation and Administration:

o CAL-101 is soluble in DMSO and can be further diluted in vehicles such as a combination
of PEG300, Tween-80, and saline for in vivo administration.[8] A suspension in 1%
carboxymethylcellulose (CMC) with 0.5% Tween-80 in saline has also been described.[8]

o Oral Gavage (p.o.): This is a common route of administration for CAL-101, mimicking its
clinical use. Dosages in the range of 30 mg/kg/day have been reported.[2]

o Intraperitoneal (i.p.) Injection: For some studies, i.p. administration at doses around 40
mg/kg has been used.[7]

o Intravenous (i.v.) Injection: Intravenous administration, for example, at 40 mg/kg, can be
used for studies requiring rapid and complete bioavailability.[9]

e Monitoring and Endpoints:

o Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week)
using calipers.

o Survival: Kaplan-Meier survival analysis is a key endpoint for efficacy studies.
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o Pharmacodynamic Readouts: Tumor and/or blood samples can be collected to assess the
inhibition of the PI3K pathway through methods like Western blotting or flow cytometry for
phosphorylated proteins (e.g., p-Akt, p-S6).[2]

o Toxicity: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and

ruffled fur.

Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous
Xenograft Mouse Model

1. Cell Culture 2. Subcutaneous Injection 3. Tumor Growth 4. Randomization into 5. Treatment with CAL-101 6. Continued Monitoring 7. Endpoint
> (e.g. SU-DHL5, KARPAS-422) of Cells into NSG Mice Monitoring 9 Treatment Groups or Vehicle (e.g., daily p.o.) of Tumor Volume and Body Weight Tumor Collection & Analysis
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Figure 2: General experimental workflow for an in vivo efficacy study.

e Cell Culture: Culture a human B-cell ymphoma cell line (e.g., SU-DHL-5, KARPAS-422)
under standard conditions.

e Animal Model: Use 6-8 week old female NOD-SCID-y-null (NSG) mice.
e Tumor Cell Implantation:
o Harvest cells during their logarithmic growth phase.

o Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x
1076 cells per 100 pL.

o Inject 100 uL of the cell suspension subcutaneously into the flank of each mouse.
e Tumor Growth Monitoring and Randomization:
o Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

o Calculate tumor volume using the formula: (Length x Width"2) / 2.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.apexbt.com/cal-101.html
https://www.benchchem.com/product/b612117?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o When tumors reach an average volume of 100-150 mm?, randomize the mice into
treatment and control groups.

e Drug Preparation and Administration:

o Prepare CAL-101 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80,
45% saline).

o Administer CAL-101 orally (p.o.) at a dose of 30 mg/kg once daily.
o The control group should receive the vehicle only.
o Efficacy Assessment:
o Continue to monitor tumor volume and body weight throughout the study.

o The study endpoint may be a predetermined tumor volume, a specific duration of
treatment, or signs of morbidity.

» Tissue Collection and Analysis:
o At the end of the study, euthanize the mice and excise the tumors.

o A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or
fixed in formalin for immunohistochemistry.

Protocol 2: Western Blot Analysis of p-Akt in Tumor
Tissue

e Protein Extraction:

o Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and
phosphatase inhibitors.

o Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

o Collect the supernatant and determine the protein concentration using a BCA assay.
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e SDS-PAGE and Western Blotting:
o Denature 20-30 g of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins on a 10% SDS-polyacrylamide gel.
o Transfer the proteins to a PVDF membrane.
e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a
loading control (e.g., B-actin) overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane again three times with TBST.
e Detection:

o Visualize the protein bands using an enhanced chemiluminescence (ECL) detection
system.

o Quantify the band intensities using densitometry software.

Data Summary
In Vitro Activity of CAL-101
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Cell
Parameter Value . . Reference
Lines/Conditions
IC50 (p110d) 2.5nM Cell-free assay [8][10]
IC50 (p110a) 8,600 nM Cell-free assay [6]
IC50 (p110pB) 4,000 nM Cell-free assay [6]
IC50 (p110y) 2,100 nM Cell-free assay [6]
o SU-DHL-5, KARPAS-
EC50 (p-Akt inhibition) 0.1 - 1.0 uM [11][12]
422, CCRF-SB cells
EC50 (B-cell o
) ) 6 nM BCR crosslinking [4]
proliferation)
EC50 (Basophil ) ) ]
8.9 nM Anti-FceR1 stimulation  [4]

activation)

In Vivo Administration of CAL-101 in Mouse Models
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Cell Route of
Mouse . . o
Model Line/Conditi Administrat Dosage Outcome Reference
ode
on ion
Potent in vivo
) inhibition of
_ Ph-like ALL Oral gavage 30 mg/kg/day
NSG Mice p-PI3K, p- [2]
(PDX) (p-0) for 3 days
MTOR, p-S6,
and p-Akt
Promoted
B16F10 ] anti-
C57BL/6 ) Intraperitonea 40 mg/kg (5 )
] metastasis ] ] metastatic [7]
Mice [ (i.p.) injections) )
model properties of
NK cells
Reduced
TNF
C57BL/6 Cerebral Intravenous )
] ) 40 mg/kg secretionand  [9]
Mice stroke model (i.v.)

neuroinflamm

ation

Pharmacokinetic Parameters of Idelalisib (Human Data)

Note: Detailed pharmacokinetic data for CAL-101 specifically in mice is not readily available in

the provided search results. The following human data is for reference.
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Parameter Value Population Reference

Patients with
] ] 50-350 mg, once or
Dosing Regimen ) ) relapsed/refractory [51[13]
twice daily CLL

Primarily via aldehyde
] oxidase (AO) andtoa  Healthy individuals
Metabolism ) ) [14]
lesser extent via and patients

CYP3A

Co-administration with
strong CYP3A General

Drug Interactions ) ] [14]
inducers should be recommendation
avoided
No clinically relevant General

Food Effect ) [14]
food effect recommendation

Disclaimer: These protocols and notes are intended for research purposes only and should be
adapted and optimized based on specific experimental requirements and institutional
guidelines for animal care and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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